molecular formula C13H11BrFN3O B2575973 N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415563-47-0

N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide

Cat. No. B2575973
CAS RN: 2415563-47-0
M. Wt: 324.153
InChI Key: SMXXGXAIUZZAOV-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide, commonly known as BFP, is a chemical compound that has gained much attention in the scientific community due to its potential applications in drug discovery and development. BFP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

BFP is believed to act by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, BFP prevents the synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
BFP has been shown to have a cytotoxic effect on cancer cells, leading to cell death. It has also been shown to have antimicrobial activity against bacteria. In addition, BFP has been studied for its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using BFP in lab experiments is its potency against cancer cells and bacteria. Another advantage is its relatively simple synthesis method. However, one limitation of using BFP in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

For research on BFP include further studies on its mechanism of action, potential use in combination therapies, and optimization of its pharmacological properties. In addition, BFP could be studied for its potential use in other disease areas, such as autoimmune disorders and viral infections.

Synthesis Methods

BFP can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most common method used for synthesizing BFP is the Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromo-2-fluoroaniline and 4,6-dimethyl-2-chloropyrimidine are reacted with a palladium catalyst and a base in the presence of a solvent such as DMF or THF.

Scientific Research Applications

BFP has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. BFP has also been shown to have activity against bacteria, including Staphylococcus aureus and Escherichia coli. In addition, BFP has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN3O/c1-7-5-8(2)17-12(16-7)13(19)18-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXXGXAIUZZAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide

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